2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
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Overview
Description
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a cyclopentyl group attached to the pyrazole ring. The presence of the hydroxyl group at the 3-position of the pyrazole ring adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine in the presence of a base can lead to the formation of the desired pyrazolopyridine scaffold . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and bases like sodium bicarbonate (NaHCO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone derivative.
Reduction: The compound can undergo reduction reactions to modify the pyrazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolopyridine scaffold.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-one.
Reduction: Formation of reduced derivatives with modified ring structures.
Substitution: Formation of halogenated or alkylated derivatives depending on the substituents used.
Scientific Research Applications
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate binding . This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Additionally, the compound’s hydroxyl group can participate in hydrogen bonding interactions, enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Shares a similar pyrazole-pyridine fused ring system but differs in the position and type of substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H17N3O |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C11H17N3O/c15-11-9-6-3-7-12-10(9)13-14(11)8-4-1-2-5-8/h8,12-13H,1-7H2 |
InChI Key |
HOODZKNWVGTQSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=C(N2)NCCC3 |
Origin of Product |
United States |
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